![molecular formula C22H32N4O3S B2954229 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 932363-64-9](/img/structure/B2954229.png)
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide
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Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H32N4O3S and its molecular weight is 432.58. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Sulfonamide derivatives, particularly those substituted with benzenesulfonamide groups, have shown promising applications in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds with high singlet oxygen quantum yields, substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited remarkable potential as Type II photosensitizers for PDT, underscoring their significance in developing effective cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
Sulfonamide compounds have also demonstrated efficacy in antimicrobial and antifungal applications. Zareef et al. (2007) reported on the synthesis and biological activity of new benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety, showcasing their in vitro anti-HIV and antifungal activities. This highlights the potential of sulfonamide derivatives in developing new treatments for infectious diseases (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Alzheimer’s Disease Therapeutics
Research into sulfonamide derivatives for Alzheimer’s disease has shown promising results. Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, demonstrating significant acetylcholinesterase inhibitory activity. This suggests a potential for sulfonamide compounds in the treatment of neurodegenerative disorders such as Alzheimer’s disease (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).
Second-Order Nonlinear Optical Materials
Sulfonamide derivatives have been explored for their second-order nonlinear optical (NLO) properties. Ogawa et al. (2008) investigated 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives with various counter anions, including benzenesulfonates, for their NLO properties. This research contributes to the development of materials with potential applications in optical communication and computing technologies (Ogawa, Okada, Glavcheva, & Nakanishi, 2008).
Anticancer Agents
The structural modification of sulfonamide derivatives has led to the identification of compounds with significant anticancer activities. For instance, Abbassi et al. (2014) synthesized N‐[6‐indazolyl]arylsulfonamides with potent antiproliferative and apoptotic activities against human tumor cell lines, indicating the potential of these compounds as anticancer agents (Abbassi, Rakib, Chicha, Bouissane, Hannioui, Aiello, Gangemi, Castagnola, Rosano, & Viale, 2014).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O3S/c1-24(2)19-7-5-18(6-8-19)22(26-15-13-25(3)14-16-26)17-23-30(27,28)21-11-9-20(29-4)10-12-21/h5-12,22-23H,13-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCUICRGGNMITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide |
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